Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-piperidone with benzyl chloroformate to form benzyl 4-hydroxy-1-piperidinecarboxylate . This intermediate is then reacted with 3-hydroxyisoxazole under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the isoxazole ring can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyisoxazole moiety is known to interact with enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: This compound has a methyl group instead of a benzyl group, which may affect its reactivity and biological activity.
4-Benzylpiperidine: This compound lacks the hydroxyisoxazole moiety, making it less complex but potentially useful in different applications.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of a piperidine ring, benzyl group, and hydroxyisoxazole moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15-10-14(22-17-15)13-6-8-18(9-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMJWLDGMDAEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NO2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152208 | |
Record name | Phenylmethyl 4-(2,3-dihydro-3-oxo-5-isoxazolyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167414-76-8 | |
Record name | Phenylmethyl 4-(2,3-dihydro-3-oxo-5-isoxazolyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167414-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-(2,3-dihydro-3-oxo-5-isoxazolyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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